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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyridin-4-OL

Cat. No.: B1459237 Get Quote

Introduction

Halogenated pyridinol scaffolds are cornerstone building blocks in modern medicinal chemistry,

featuring prominently in a wide array of pharmacologically active agents, including kinase

inhibitors and anti-inflammatory drugs.[1][2] The 2-chloro-5-fluoropyridin-4-ol moiety, in

particular, offers a versatile platform for drug development. The chlorine atom at the C2 position

serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki,

Buchwald-Hartwig), while the fluorine atom at C5 can enhance metabolic stability and binding

affinity. The hydroxyl group at C4 provides a crucial point for hydrogen bonding or further

derivatization. This document provides a detailed protocol for the synthesis of this key

intermediate, focusing on the regioselective hydrolysis of 2,4-dichloro-5-fluoropyridine.

PART 1: Synthetic Strategy & Mechanistic Rationale
The most direct and industrially scalable approach to 2-chloro-5-fluoropyridin-4-ol is the

regioselective nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-5-fluoropyridine. This

precursor is readily synthesized from commercially available starting materials.[3][4]

The key to this synthesis is the selective hydrolysis of the C4-chloro substituent over the C2-

chloro substituent. This selectivity is governed by the electronic properties of the pyridine ring.

The pyridine nitrogen and the fluorine atom are both strongly electron-withdrawing groups.

Their combined inductive and resonance effects render the pyridine ring electron-deficient and

thus susceptible to nucleophilic attack.[5][6]
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The C4 position (para to the nitrogen) is significantly more activated towards nucleophilic attack

than the C2 position (ortho to the nitrogen). Attack by a nucleophile (e.g., hydroxide) at the C4

position allows the negative charge of the intermediate Meisenheimer complex to be

delocalized onto the electronegative ring nitrogen, a highly stabilizing interaction.[7][8] Attack at

the C2 position does not permit such effective charge delocalization. Consequently, the

transition state for C4 substitution is lower in energy, leading to the preferential formation of the

4-ol product.[7]
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Caption: Overall synthetic scheme for 2-chloro-5-fluoropyridin-4-ol.

PART 2: Detailed Experimental Protocol
This protocol describes the selective hydrolysis of 2,4-dichloro-5-fluoropyridine. All operations

should be performed in a well-ventilated fume hood, and appropriate personal protective

equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be

worn.

Reagents and Materials
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Reagent/Materi
al

Grade Supplier CAS No. Quantity

2,4-Dichloro-5-

fluoropyridine
≥97% Sigma-Aldrich 189281-48-9

10.0 g (60.2

mmol)

Sodium

Hydroxide

(NaOH)

Reagent Fisher Scientific 1310-73-2
2.65 g (66.2

mmol)

Deionized Water - - 7732-18-5 100 mL

Hydrochloric Acid

(HCl)
37% (conc.) VWR 7647-01-0 ~5-6 mL

Round-bottom

flask
250 mL - - 1

Reflux

condenser
- - - 1

Magnetic

stirrer/hotplate
- - - 1

pH paper or

meter
- - - 1

Büchner funnel

and flask
- - - 1

Step-by-Step Procedure
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve

sodium hydroxide (2.65 g, 66.2 mmol, 1.1 eq) in deionized water (100 mL).

Addition of Starting Material: To the stirred aqueous NaOH solution, add 2,4-dichloro-5-

fluoropyridine (10.0 g, 60.2 mmol, 1.0 eq).

Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately

100-105 °C) using a heating mantle. Maintain a gentle reflux with vigorous stirring for 4-6

hours.
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Reaction Monitoring: The reaction progress can be monitored by Thin Layer

Chromatography (TLC) using a 7:3 hexanes:ethyl acetate mobile phase. The product is more

polar than the starting material and will have a lower Rf value.

Cooling and Acidification: Once the reaction is complete, remove the heating mantle and

allow the reaction mixture to cool to room temperature. Place the flask in an ice-water bath to

cool it further to 0-5 °C.

Precipitation: Slowly add concentrated hydrochloric acid dropwise to the cold, stirred solution

to neutralize the excess NaOH and protonate the product. The target pH is approximately 2-

3. A thick, white precipitate of the product will form.

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

Washing: Wash the filter cake with two portions of cold deionized water (2 x 20 mL) to

remove any residual salts.

Drying: Dry the product under vacuum at 50 °C overnight to yield 2-chloro-5-fluoropyridin-
4-ol as a white to off-white solid.
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Protocol Steps

1. Dissolve NaOH
in H2O
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3. Heat to Reflux
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4. Cool to 0-5 °C
(Ice Bath)

5. Acidify with HCl
to pH 2-3

6. Isolate via
Vacuum Filtration

7. Wash with
Cold H2O

8. Dry under
Vacuum
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Caption: Step-by-step experimental workflow for the synthesis.
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PART 3: Characterization and Quality Control
The identity and purity of the synthesized 2-chloro-5-fluoropyridin-4-ol should be confirmed

by standard analytical techniques.

Expected Results
Parameter Expected Value

Appearance White to off-white solid

Yield 85-95%

Melting Point 168-172 °C

¹H NMR (400 MHz, DMSO-d₆)
δ 12.0 (br s, 1H, OH), 8.05 (d, J=3.0 Hz, 1H),

7.85 (d, J=5.5 Hz, 1H)

¹⁹F NMR (376 MHz, DMSO-d₆) δ -135.5 (s)

MS (ESI) m/z 147.9 [M-H]⁻

Note: NMR chemical shifts are approximate and may vary slightly depending on solvent and

concentration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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